N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide
Description
N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both dimethoxyethyl and dimethylphenyl groups attached to an oxalamide core.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9-5-6-11(7-10(9)2)16-14(18)13(17)15-8-12(19-3)20-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRHLKWFYXEVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves the reaction of 2,2-dimethoxyethylamine with 3,4-dimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide can be compared with other similar compounds such as:
- N-(2,2-dimethoxyethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(2,2-dimethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Biological Activity
N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H17N2O4
- Molecular Weight : 239.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an antagonist of the melanin-concentrating hormone receptor (MCHR1), which is implicated in various metabolic disorders such as obesity and diabetes. The absence of a basic amine functionality in its structure reduces off-target interactions, enhancing its specificity for MCHR1 .
Antagonistic Effects on MCHR1
Studies have demonstrated that compounds structurally similar to this compound exhibit significant binding affinity for MCHR1. This binding can lead to modulation of metabolic pathways, potentially aiding in the treatment of obesity and related conditions .
In Vitro Studies
In vitro assays have shown that this compound inhibits MCHR1 activity effectively. For instance:
- Cell Line Studies : In human cell lines expressing MCHR1, treatment with the compound resulted in a dose-dependent decrease in receptor activity.
- Mechanistic Insights : The compound's ability to inhibit receptor signaling pathways was confirmed through Western blot analyses showing reduced phosphorylation of downstream targets.
Case Studies
Several studies have investigated the pharmacological potential of oxalamide derivatives:
- Study on Obesity Treatment :
- Diabetes Management :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
